4-Fluoro-6-methoxynicotinaldehyde Exhibits Significantly Lower Lipophilicity (XLogP3 = 0.7) than Regioisomers and Non-Fluorinated Analogs
The introduction of fluorine at the 4-position of 6-methoxynicotinaldehyde drastically reduces the compound's lipophilicity compared to its non-fluorinated counterpart. The target compound exhibits an XLogP3 of 0.7 [1], whereas 6-methoxynicotinaldehyde has a predicted LogP of 1.31 . This trend is also evident when compared to regioisomers; for example, 2-fluoro-6-methoxynicotinaldehyde and 5-fluoro-6-methoxynicotinaldehyde both have a LogP of 1.0418 [2]. This demonstrates that the 4-fluoro substitution uniquely imparts a marked decrease in lipophilicity.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 6-Methoxynicotinaldehyde: ACD/LogP = 1.31; 2-Fluoro-6-methoxynicotinaldehyde: LogP = 1.0418; 5-Fluoro-6-methoxynicotinaldehyde: LogP = 1.0418 |
| Quantified Difference | Target is 0.61 to 0.34 log units less lipophilic than comparators. |
| Conditions | Predicted values from software models (e.g., ACD/Labs, XLogP3). |
Why This Matters
A difference of 0.34 to 0.61 in LogP can significantly impact a compound's aqueous solubility, membrane permeability, and metabolic stability, making the 4-fluoro analog a distinct starting point for lead optimization campaigns where lower lipophilicity is desired.
- [1] Kuujia. (n.d.). Cas no 1289210-36-1 (4-FLUORO-6-METHOXYNICOTINALDEHYDE). View Source
- [2] Molbase. (n.d.). 5-fluoro-6-methoxypyridine-3-carbaldehyde. View Source
